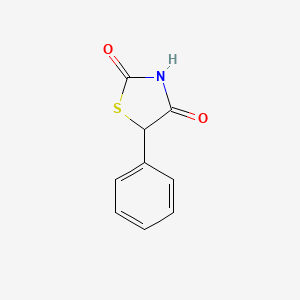
5-Phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with a five-membered C3NS ring . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,3-thiazolidine-2,4-dione derivatives can vary depending on the specific derivative . The properties are typically established using physiochemical parameters and spectral techniques .Aplicaciones Científicas De Investigación
Cancer Research
5-Phenyl-1,3-thiazolidine-2,4-dione derivatives have shown potential in cancer research. For example, certain derivatives act as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical in cell proliferation and survival in various cancers. These inhibitors have demonstrated efficacy in inducing apoptosis and arresting cell growth in leukemia cells, suggesting a potential for developing novel anticancer agents (Li et al., 2010). Similarly, other derivatives have shown significant cytotoxic activity against breast cancer cell lines, indicating their role as potential anti-cancer agents (Asati & Bharti, 2018).
Antimicrobial Applications
The thiazolidine-2,4-dione derivatives also exhibit antimicrobial properties. They have been synthesized and evaluated for antibacterial activities against various pathogens, including B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans (Jat et al., 2006).
Diabetes and Metabolic Disorders
These compounds have also been studied for their potential in treating diabetes and related metabolic disorders. They have shown promise as aldose reductase inhibitors, which is significant for managing complications of diabetes (Sohda et al., 1982). Additionally, novel derivatives were found to be effective as oral antihyperglycemic agents in animal models, suggesting their potential for managing diabetes and insulin resistance (Wrobel et al., 1998).
Corrosion Inhibition
Thiazolidinedione derivatives have also been evaluated for their effectiveness as corrosion inhibitors. Studies have shown their potential in protecting mild steel in corrosive environments, indicating their industrial applications (Yadav et al., 2015).
Mecanismo De Acción
Thiazolidinediones or TZDs act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . They are thus the PPARG agonists subset of PPAR agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Direcciones Futuras
Thiazolidine motifs compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Future research will likely continue to explore these properties and develop next-generation drug candidates .
Propiedades
IUPAC Name |
5-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOPVUUYQFODBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

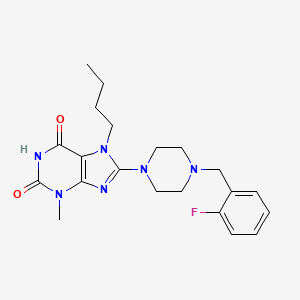

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2439910.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)
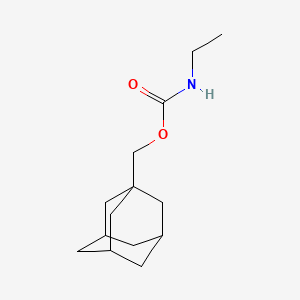
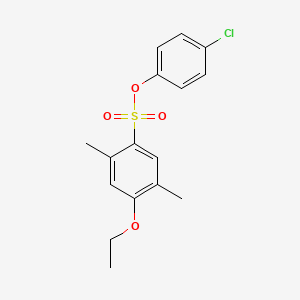
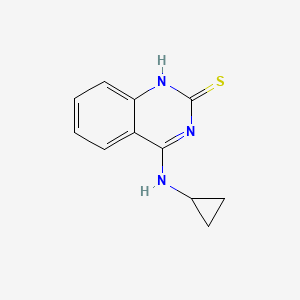

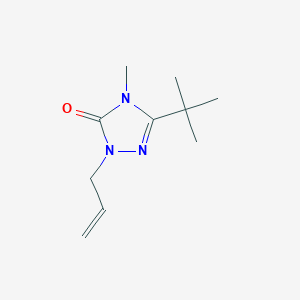
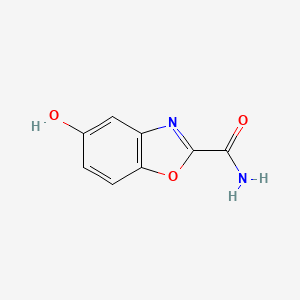
![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)